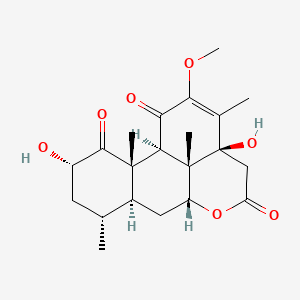
Picrasin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picrasin G is a triterpenoid.
Applications De Recherche Scientifique
Antimalarial Properties
Picrasin G, along with other quassinoids found in Quassia amara, such as Picrasin K, has been studied for its potential antimalarial properties. Research indicates that these compounds show activity against Plasmodium falciparum, the parasite responsible for malaria. However, the activity demonstrated is relatively low, suggesting that further research is needed to assess their full potential as antimalarial agents (Cachet et al., 2012).
Anti-Cancer Properties
Picrasin G, as part of the quassinoid family, has been investigated for its anti-cancer properties. Quassinoids from various species, including Picrasma javanica, have shown promising results in inhibiting the proliferation of cancer cells. Studies have found that these compounds exhibit potent and selective antiproliferative activities against certain human cancer cell lines, such as pancreatic cancer PANC-1 cells. This suggests a potential role for Picrasin G in cancer research and treatment, although specific studies on Picrasin G are needed to confirm its efficacy (Win et al., 2016).
Pharmacological Synthesis
There is also interest in the enantioselective synthesis of quassinoids like Picrasin G. This research area focuses on developing methods to synthesize these compounds, which could be crucial for their pharmacological use. Successful synthesis methods can pave the way for further drug development and exploration of the therapeutic potentials of Picrasin G and related compounds (Kawada et al., 1989).
Propriétés
Numéro CAS |
35598-69-7 |
|---|---|
Nom du produit |
Picrasin G |
Formule moléculaire |
C21H28O7 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(1S,2S,4S,6R,7S,9R,13S,17S)-4,13-dihydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione |
InChI |
InChI=1S/C21H28O7/c1-9-6-12(22)18(25)19(3)11(9)7-13-20(4)17(19)15(24)16(27-5)10(2)21(20,26)8-14(23)28-13/h9,11-13,17,22,26H,6-8H2,1-5H3/t9-,11+,12+,13-,17-,19+,20-,21-/m1/s1 |
Clé InChI |
WUGDTWXOAUNOCM-NJECMDHZSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@]4(CC(=O)O3)O)C)OC)C)C)O |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O |
SMILES canonique |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



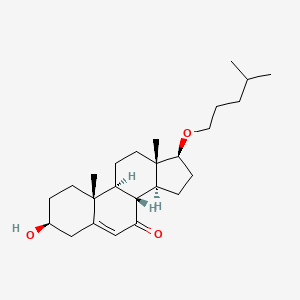
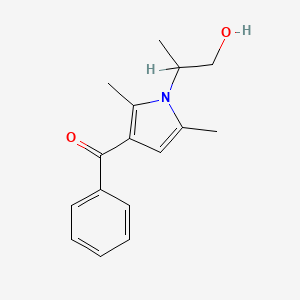
![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)


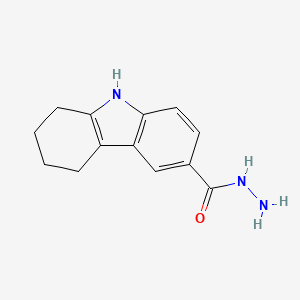
![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)
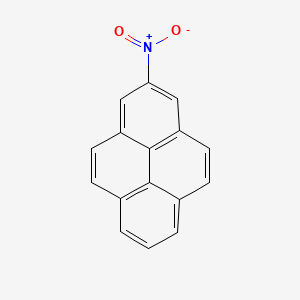
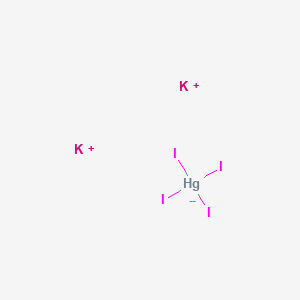

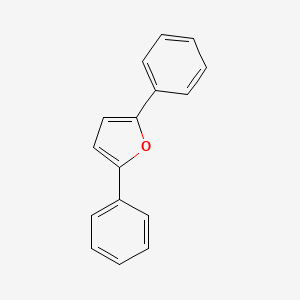
![1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine](/img/structure/B1207044.png)

